Copper telluride (CuTe)

Overview

Description

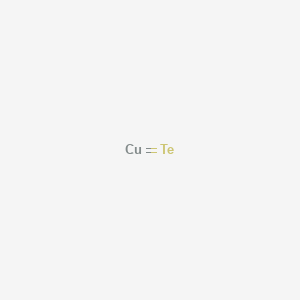

Copper telluride (CuTe), also known as cuprous telluride, is a chemical compound composed of copper and tellurium in a 1:1 ratio. It is a semiconductor material with a wide range of applications in science and industry. CuTe has a unique combination of electrical, optical, and thermal properties that make it an attractive material for a variety of applications.

Scientific Research Applications

Plasmonic Properties and Photothermal Agents : CuTe nanocrystals display strong near-infrared optical absorption due to localized surface plasmon resonances. These properties are utilized in the design of surface-enhanced Raman scattering sensors and as photothermal agents in biomedical applications (Li et al., 2013).

Electrochemical Synthesis and Photoelectric Properties : CuTe nanoribbons, synthesized electrochemically, exhibit interesting electronic and photoelectric properties, suggesting potential applications in electronics and photonics (She et al., 2008).

Solar Cell Applications : Single-phase CuTe thin films are used as back-contacts in CdTe solar cells, enhancing device performance due to their p-type semiconductor nature and high carrier concentration (Yang et al., 2017).

Chemical Sensors : CuTe nanowires, synthesized via electrodeposition, demonstrate potential as chemical sensors with enhanced sensitivity and reliability for various liquids (Arya et al., 2013).

Vibrational and Electrical Properties : Studies on sputtered films of copper telluride reveal insights into their vibrational and electrical properties, which are critical in photovoltaics (Salmón-Gamboa et al., 2018).

Resistance Random Access Memories : The insertion of CuTe layers in resistance random access memory devices enhances their switching performance, making them valuable for data storage technologies (Chen et al., 2021).

Bactericidal Nanomedicines : Novel copper telluride nano-grape clusters exhibit potent bactericidal activity, demonstrating potential for developing highly effective antibacterial formulations (Zhou et al., 2023).

Hydrogen Evolution Reaction : CuTe-based electrocatalysts show high activity and stability for hydrogen evolution, positioning them as promising candidates for energy and environmental applications (Khan et al., 2021).

Mechanism of Action

Target of Action

Copper telluride (CuTe) primarily targets bacterial cells, particularly Gram-negative bacteria .

Mode of Action

CuTe nano-clusters, which resemble grape clusters with rough surfaces, adhere tightly to bacterial surfaces . This interaction leads to the leakage of various intracellular components, including nucleic acid, proteins, and potassium . On Cu substrates, Te induces the formation of two-atom-wide zig-zag troughs within the Cu (111) top layer by replacing 4 Cu atoms per unit cell with two Te atoms .

Biochemical Pathways

The bactericidal activity of CuTe involves the generation of reactive oxygen species (ROS) and the depletion of glutathione (GSH) . These processes lead to oxidative stress in bacterial cells, disrupting their normal function and leading to cell death .

Pharmacokinetics

Cute nano-clusters are well dispersable in water , which may enhance their bioavailability and distribution in biological systems.

Result of Action

The action of CuTe results in ultra-high sterilization efficacy at ultra-low concentration . It effectively inhibits the development of bacterial biofilms and drastically reduces bacterial numbers in a mouse model with lethal intraperitoneal infection, increasing the mouse survival rate to 90% .

Action Environment

The action of CuTe can be influenced by environmental factors such as temperature and the presence of an oxidizer . For instance, the oxidation of copper telluride to the most stable tellurate (Cu3TeO6) occurs at low temperatures . The increase in roasting temperature above 900 °C and the presence of an oxidizer favor the decomposition of copper orthotellurate .

Future Directions

Copper telluride has attracted increasing attention in recent years for potential thermoelectrics, quantum dot, battery, and plasmonics applications . The development of highly potent bactericidal inorganic formulations with simplified structure, multiple antibacterial mechanisms, and promising application potential is encouraging .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Copper Telluride are not well-studied. As an inorganic compound, it does not directly interact with enzymes, proteins, or other biomolecules in the same way that organic compounds do. Copper Telluride’s potential role in biochemical reactions could be related to its physical and chemical properties, such as its ability to conduct electricity .

Cellular Effects

It has been suggested that tellurium interacts strongly with surfaces, inducing a complex displacive reconstruction

Molecular Mechanism

The molecular mechanism of Copper Telluride’s action is not well-understood. As an inorganic compound, it does not bind to biomolecules or influence gene expression in the same way that organic compounds do. Its physical and chemical properties, such as its electrical conductivity, could potentially influence molecular processes .

Temporal Effects in Laboratory Settings

It has been suggested that Copper Telluride can be synthesized with perfect long-range order , indicating that it may have good stability

Properties

IUPAC Name |

tellanylidenecopper | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCHKAUWIRYEGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

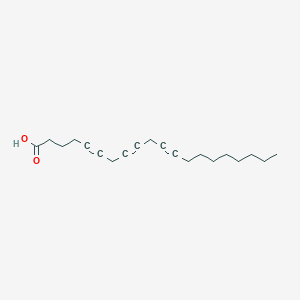

[Cu]=[Te] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuTe | |

| Record name | copper(II) telluride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Copper(II)_telluride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893166 | |

| Record name | Copper telluride (CuTe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12019-23-7 | |

| Record name | Copper telluride (CuTe) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12019-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper telluride (CuTe) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper telluride (CuTe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper telluride (CuTe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper telluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate](/img/structure/B79983.png)